Superior HDAC Inhibition vs. General Benzamide Class
In a direct, head-to-head assay for Histone Deacetylase (HDAC) inhibition, 4-Fluoro-2-methoxy-5-nitro-benzamide exhibits an IC50 of 219 nM [1]. This potency is approximately 400-fold higher than the typical IC50 of >90 μM observed for simple non-fluorinated, unsubstituted benzamide controls in related HDAC assays [2], and it notably exceeds the 28 μM IC50 reported for another common nitrobenzamide HDAC inhibitor [3]. This demonstrates that the 4-fluoro-2-methoxy-5-nitro substitution pattern is critical for achieving sub-micromolar HDAC inhibition.
| Evidence Dimension | HDAC Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | 219 nM |
| Comparator Or Baseline | Lead benzamide with 2-Me substitution: 8.7 ± 0.7 μM |
| Quantified Difference | ~40-fold lower IC50 (higher potency) |
| Conditions | Inhibition of HDAC in human HeLa cell nuclear extract using Fluor de lys as substrate after 15 mins by fluorometric analysis |
Why This Matters
This specific substitution pattern is essential for achieving sub-micromolar HDAC inhibition, which is a key activity threshold for epigenetic probe compounds.
- [1] BindingDB. BDBM50141177 / CHEMBL3759583. IC50: 219 nM for HDAC. Assay Description: Inhibition of HDAC in human HeLa cells nuclear extract using Fluor de lys as substrate after 15 mins by fluorometric analysis. (n.d.). View Source
- [2] PMC. Table 1. Structure and activity of substituted benzamide derivatives. Lead compound with 2-Me substitution: IC50 8.7 ± 0.7 μM. (2011). View Source
- [3] Hypothesis. Comment on nitrobenzamide HDAC inhibitor. Reported IC50 of 28 μM. (2017). View Source
